molecular formula C19H13ClFN5O2S B2956467 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 946262-64-2

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2956467
CAS No.: 946262-64-2
M. Wt: 429.85
InChI Key: FDTUVPUECLDHOQ-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

Research has identified compounds structurally related to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide with potential anticancer properties. For instance, a study by Hammam et al. (2005) synthesized and tested compounds against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Another study by El-Morsy et al. (2017) synthesized derivatives of pyrazolo[3,4-d]pyrimidine, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7, with several derivatives showing mild to moderate activity (El-Morsy et al., 2017).

Neuroinflammatory Imaging

Research by Damont et al. (2015) developed pyrazolo[1,5-a]pyrimidines, closely related to the compound , as ligands for the translocator protein 18 kDa (TSPO). These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO and were used for in vivo positron emission tomography (PET) imaging of neuroinflammation (Damont et al., 2015).

Anti-inflammatory and Analgesic Potential

A study by Farag et al. (2012) synthesized quinazolinone derivatives, structurally similar to the compound of interest, and screened them for anti-inflammatory and analgesic activity (Farag et al., 2012). Additionally, Selvam et al. (2012) reported on thiazolopyrimidine derivatives with antinociceptive and anti-inflammatory properties (Selvam et al., 2012).

Antibacterial Properties

Desai et al. (2008) explored the antibacterial activity of compounds including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, which bear structural resemblance to the compound . These compounds showed moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Antipsychotic Potential

Wise et al. (1987) researched compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which has a similar structure to the compound of interest. They found these compounds had an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2S/c20-11-5-7-12(8-6-11)26-17-13(9-22-26)18(28)25-19(24-17)29-10-16(27)23-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUVPUECLDHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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